rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride
Description
rac-(1R,5S,6R)-6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride is a bicyclic amine derivative with a 3-azabicyclo[3.2.0]heptane core substituted with a 4-fluorophenyl group at position 5. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C12H15ClFN |
|---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H14FN.ClH/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11;/h1-4,9,11-12,14H,5-7H2;1H/t9-,11-,12+;/m0./s1 |
InChI Key |
YVAMEPNBIGJHFN-NUZGNSGISA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
C1C2CNCC2C1C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[32One common approach is the epimerization-lactamization cascade reaction, which involves the use of functionalized aminoproline methyl esters under basic conditions . This method allows for the efficient formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. Additionally, the use of robust catalysts and reagents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclic Core
rel-(1R,5S,6R)-6-Phenyl-3-azabicyclo[3.2.0]heptane
- Structural Difference : Replaces the 4-fluorophenyl group with a phenyl group.
- Key Data :
- Impact : The absence of fluorine reduces electronegativity and may decrease binding affinity to targets sensitive to halogen interactions.
rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol Hydrochloride
- Structural Difference : Hydroxyl (-OH) group replaces the 4-fluorophenyl group.
- Key Data :
- Molecular Weight: 150 g/mol.
- CAS: 2089246-00-2.
- Purity: 95%.
rac-[(1R,5R,6S)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol Hydrochloride
Stereochemical Variants
rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol Hydrochloride
- Stereochemical Difference : Configuration at position 6 (S vs. R in the target compound).
- Key Data :
- LogP: -0.96 (indicating high hydrophilicity).
- Salt Form: HCl.
- Impact : Altered stereochemistry may affect receptor binding and pharmacokinetics .
rel-(1S,2S,5R)-6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic Acid
Pharmacologically Relevant Derivatives
rac-(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide
- Structural Difference : Benzyl and carboxamide groups added.
- Key Data :
- Purity: 95%.
- Molecular Formula: C8H12ClN3O2.
- Impact : The benzyl group may enhance lipophilicity, while the carboxamide could facilitate hydrogen bonding in biological systems .
4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-Dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)benzoic Acid
- Structural Difference: Complex triazine and morpholino substituents.
- Key Data :
- Synthesis: Prepared via column chromatography.
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Analogs
*Estimated based on structural analogs.
Biological Activity
The compound rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride (CAS Number: 153909-77-4) is a bicyclic amine that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14FN
- Molecular Weight : 191.24 g/mol
- Structure : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system and a fluorinated phenyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission in the central nervous system and peripheral nervous system.
Key Mechanisms:
- Agonistic Activity : The compound acts as an agonist at specific nAChR subtypes, which may enhance cholinergic signaling.
- Cognitive Enhancement : Preliminary studies suggest that compounds with similar structures can improve cognitive functions and exhibit neuroprotective properties.
In Vitro Studies
Research indicates that this compound demonstrates significant binding affinity to nAChRs. A study reported that compounds with structural similarities showed rapid brain penetration and high oral bioavailability in rodent models .
In Vivo Studies
In vivo assessments have shown potential efficacy in models of cognitive deficits:
- Auditory Sensory Gating : The compound has been evaluated for its effects on sensory processing, particularly in auditory tasks .
- Cognitive Performance : Novel object recognition tests indicated improvements in memory and learning capabilities following administration of similar compounds .
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Cognitive Deficits in Schizophrenia : A study explored the use of nAChR agonists in treating cognitive impairments associated with schizophrenia. Results indicated that such compounds could ameliorate deficits in attention and memory tasks .
- Neuroprotective Effects : Research has suggested that similar bicyclic amines may offer neuroprotection against excitotoxicity and oxidative stress, conditions often linked to neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including cyclization and stereoselective functionalization. Key steps:
- Cyclization : Use azabicyclo[3.2.0] core precursors (e.g., via [3+2] cycloaddition or ring-closing metathesis) .
- Fluorophenyl Incorporation : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Racemic Resolution : Employ chiral chromatography or enzymatic resolution to isolate the rac-form .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water) or preparative HPLC to achieve >98% purity. Monitor intermediates via TLC and LC-MS .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H, C, and F NMR to confirm stereochemistry and substituent placement. Compare coupling constants (e.g., for bicyclic protons) with computational models .
- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis. Use heavy-atom derivatives (e.g., bromide salts) if crystallization is challenging .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation and impurity profiling .
Advanced: How can stereochemical inconsistencies in synthesis or biological activity be resolved?
Methodological Answer:
- Chiral Chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers and confirm racemic composition .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, catalysts) to control stereoselectivity during cyclization .
- Biological Assays : Compare activity of individual enantiomers vs. racemate in receptor-binding studies (e.g., radioligand assays) to identify active stereoisomers .
Advanced: What analytical methods are suitable for quantifying trace impurities or degradation products?
Methodological Answer:
- RP-HPLC : Develop gradient methods with C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) and UV detection (λ = 254 nm). Validate linearity (R > 0.999) and LOD/LOQ .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions. Use LC-MS to identify degradation pathways (e.g., hydrolysis of the azabicyclo ring) .
- Impurity Profiling : Compare retention times and MS/MS fragmentation with synthetic standards (e.g., des-fluoro byproducts) .
Advanced: How can contradictory biological activity data be analyzed, particularly regarding structure-activity relationships (SAR)?
Methodological Answer:
- SAR Mapping : Synthesize analogs with modified substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) and test in dose-response assays. Use molecular docking to correlate activity with steric/electronic effects .
- Receptor Profiling : Screen against related targets (e.g., GPCRs, ion channels) to identify off-target effects. Radiolabel the compound for binding affinity studies .
- Metabolite Analysis : Incubate with liver microsomes to assess metabolic stability and active metabolites via LC-HRMS .
Advanced: What strategies address low yields in the final hydrochloride salt formation?
Methodological Answer:
- Counterion Screening : Test alternative salts (e.g., sulfate, tosylate) for improved crystallinity. Use solvent/anti-solvent pairs (e.g., acetone/ethyl ether) for precipitation .
- pH Optimization : Adjust pH during salt formation (target pH 3–4 for hydrochloride) to avoid free base precipitation. Monitor via in-situ FTIR .
- Crystal Engineering : Add seed crystals or use controlled cooling rates (1–2°C/min) to enhance crystal growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
